molecular formula C21H8Br2Cl2O7 B13346033 2',7'-Dibromo-4,7-dichloro-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxylic acid

2',7'-Dibromo-4,7-dichloro-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxylic acid

Cat. No.: B13346033
M. Wt: 603.0 g/mol
InChI Key: GURWFWNAGUWPDH-UHFFFAOYSA-N
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Description

2’,7’-Dibromo-4,7-dichloro-3’,6’-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-5-carboxylic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of bromine, chlorine, and hydroxyl groups, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,7’-Dibromo-4,7-dichloro-3’,6’-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination and chlorination of precursor compounds under controlled conditions. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as iron(III) chloride to facilitate the halogenation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in reactors designed to handle hazardous chemicals. The process includes stringent control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is usually purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2’,7’-Dibromo-4,7-dichloro-3’,6’-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2’,7’-Dibromo-4,7-dichloro-3’,6’-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Employed in the study of enzyme interactions and as a fluorescent probe in imaging techniques.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism by which 2’,7’-Dibromo-4,7-dichloro-3’,6’-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can lead to the modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of cellular signaling processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2’,7’-Dichlorofluorescein: A similar compound used as a fluorescent dye.

    4’,5’-Dichloro-3’,6’-dihydroxy-2’,7’-dimethoxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-6-carboxylic acid: Another related compound with similar structural features.

Uniqueness

2’,7’-Dibromo-4,7-dichloro-3’,6’-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-5-carboxylic acid is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C21H8Br2Cl2O7

Molecular Weight

603.0 g/mol

IUPAC Name

2',7'-dibromo-4,7-dichloro-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid

InChI

InChI=1S/C21H8Br2Cl2O7/c22-9-2-7-14(4-12(9)26)31-15-5-13(27)10(23)3-8(15)21(7)17-11(24)1-6(19(28)29)18(25)16(17)20(30)32-21/h1-5,26-27H,(H,28,29)

InChI Key

GURWFWNAGUWPDH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C2C(=C1Cl)C3(C4=CC(=C(C=C4OC5=CC(=C(C=C53)Br)O)O)Br)OC2=O)Cl)C(=O)O

Origin of Product

United States

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